Levofloxacin Hydroxy Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic used to treat bacterial infections . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure . Levofloxacin is also used to treat and prevent plague (including pneumonic and septicemic plague) .

Synthesis Analysis

Levofloxacin can be synthesized from raw material S-9,10-bis-fluoro-2,3-dihydro-3-methyl-7-oxygen-7H-pyrido [1,2,3-Δ]- [1,4]-benzoxazines-6-carboxylicesters, tetrahydrofuran (THF), water, N methyl piperazines and sodium hydroxide . The reaction is carried out at 60℃ for approximately 6 hours . After the reaction, the solvent is recovered under reduced pressure, and the Levofloxacin crude product is obtained .

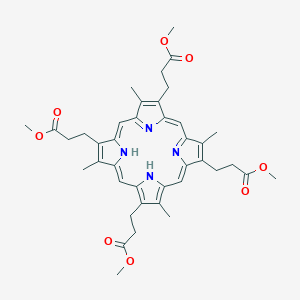

Molecular Structure Analysis

Levofloxacin has a molecular formula of C18H20FN3O4 . The polymorphism of levofloxacin has been studied intensively . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate have been reported .

Chemical Reactions Analysis

Levofloxacin can undergo phase transformations among different solid-state crystal forms . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .

Physical And Chemical Properties Analysis

Levofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 91.1±0.4 cm3, and it has 7 H bond acceptors and 1 H bond donor .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Levofloxacin Hydroxy Acid has been explored for its potential in drug delivery systems. A study utilized nitrocellulose as a matrix-forming agent in solvent exchange-induced in situ gel for acne and periodontitis treatments, incorporating Levofloxacin Hydroxy Acid for its antimicrobial properties . The research aimed to develop a formulation that could provide prolonged permeation of the drug to the targeted site, enhancing the treatment’s effectiveness.

Biomedical Analysis

The compound’s quantification in biological samples is crucial for biomedical analysis. A specific and fast high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed to assay Levofloxacin levels in human plasma . This method is vital for monitoring drug levels in patients, ensuring therapeutic efficacy and safety.

Pharmaceutical Formulations

Innovative pharmaceutical formulations have been created using Levofloxacin Hydroxy Acid. For instance, deep eutectic systems were formulated with Levofloxacin and capric acid at various molar ratios to enhance drug solubility and stability . These systems can potentially improve the bioavailability and therapeutic performance of Levofloxacin-based medications.

Antimicrobial Activity

Levofloxacin Hydroxy Acid’s antimicrobial activity is a significant area of application. Its effectiveness against various bacterial strains makes it a candidate for developing new antimicrobial agents or enhancing existing treatments . This application is particularly relevant in the context of rising antibiotic resistance.

Metal Complexation Studies

The interaction of Levofloxacin Hydroxy Acid with metals has been studied to understand its complexation behavior . These studies are essential for developing metal-based drugs and can lead to the discovery of novel therapeutic agents with improved efficacy.

Analytical Chemistry

The compound’s role in analytical chemistry is noteworthy. The development of HPLC methods for Levofloxacin determination is crucial for quality control in pharmaceutical industries and for research purposes . Accurate and reliable analytical methods are fundamental for ensuring the safety and effectiveness of drugs.

Material Science

Levofloxacin Hydroxy Acid is also being researched in material science for its potential to form polymers and gels with specific properties . These materials could be used in various medical applications, such as wound dressings or controlled-release drug formulations.

Inflammation Research

Lastly, the anti-inflammatory properties of Levofloxacin Hydroxy Acid are being investigated. Its ability to inhibit protein denaturation suggests potential applications in treating inflammatory conditions . Research in this area could lead to new anti-inflammatory drugs or adjunct therapies.

Mecanismo De Acción

- By inhibiting DNA gyrase and topoisomerase IV, levofloxacin prevents the relaxation of supercoiled DNA and promotes double-stranded DNA breakage .

- Levofloxacin’s interaction with these enzymes is bactericidal, meaning it kills susceptible bacteria .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . It is advised to avoid breathing vapor or mist and avoid contact with eyes, skin, and clothing . Use of appropriate personal protective equipment is recommended when handling Levofloxacin .

Propiedades

IUPAC Name |

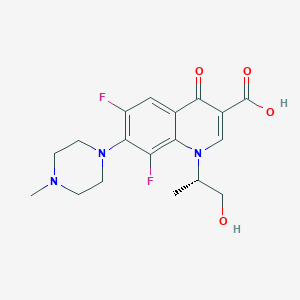

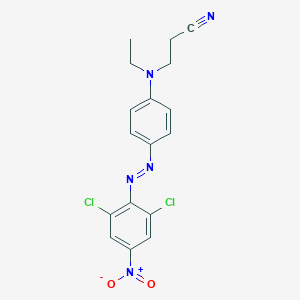

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVVQXWFAHAGQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levofloxacin Hydroxy Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)